molecular formula C10H14O4 B2624675 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid CAS No. 2177267-53-5

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid

Cat. No. B2624675
CAS RN: 2177267-53-5
M. Wt: 198.218
InChI Key: YDEAWEQVACUTBX-UHFFFAOYSA-N
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Description

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid, also known as OODA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. OODA is a spirocyclic compound that contains a carboxylic acid functional group, which makes it a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is not well understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been shown to reduce inflammation in animal models of inflammation, such as carrageenan-induced paw edema.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid in lab experiments include its ease of synthesis, low cost, and versatility as a building block for the synthesis of complex organic molecules. However, the limitations of using 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid. One area of interest is the development of new drugs based on 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid and its derivatives. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has shown promise as a potential anti-inflammatory and anti-cancer agent, and further research is needed to explore its therapeutic potential. Another area of interest is the development of new materials based on 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid and its derivatives. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties, and further research is needed to explore the full potential of this compound in materials science. Finally, further research is needed to understand the mechanism of action of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid and its derivatives, which could lead to the development of new drugs and materials with improved properties and efficacy.

Synthesis Methods

The synthesis of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid involves the reaction of cyclohexanone with malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a spirocyclic intermediate, which is then hydrolyzed to yield 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid. The synthesis of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is relatively straightforward and can be carried out on a large scale, making it an attractive compound for industrial applications.

Scientific Research Applications

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has also been used as a building block for the synthesis of various bioactive compounds, including natural products and pharmaceuticals. Additionally, 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been investigated for its potential applications in materials science, where it has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties.

properties

IUPAC Name

8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-7-1-4-10(5-2-7)6-3-8(14-10)9(12)13/h8H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEAWEQVACUTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)OC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid

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